1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by a bicyclo[111]pentane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [2+2] cycloaddition reactions or other cyclization methods.
Introduction of the nitrophenyl group: This step often involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution of the chloromethyl group could yield a variety of functionalized compounds.
Scientific Research Applications
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane: Similar structure with a different position of the nitro group.
1-(Bromomethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Chloromethyl)-3-(3-nitrophenyl)bicyclo[111]pentane is unique due to its specific substitution pattern and the presence of both chloromethyl and nitrophenyl groups
Properties
IUPAC Name |
1-(chloromethyl)-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(4-9)14(15)16/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHYKXQUBHEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)[N+](=O)[O-])CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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